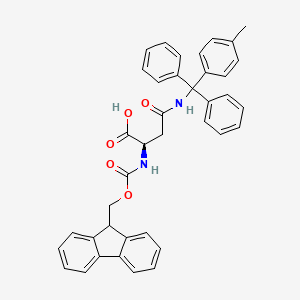

Fmoc-D-Asn(Mtt)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-D-Asn(Mtt)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-asparagine-(4-methyltrityl)-OH, is a derivative of the amino acid asparagine. It is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild acidic conditions. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methyltrityl (Mtt) protecting group, which safeguard the amino and side-chain functional groups, respectively, during peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Asn(Mtt)-OH typically involves the protection of the amino and carboxyl groups of D-asparagine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting D-asparagine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The side-chain amide group is then protected using the Mtt group, which is introduced by reacting the intermediate with 4-methyltrityl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of the compound. The use of high-purity reagents and solvents ensures the production of this compound with minimal impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-D-Asn(Mtt)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acidic conditions like trifluoroacetic acid.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal and trifluoroacetic acid for Mtt removal.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products Formed

The major products formed from these reactions include deprotected amino acids or peptides, which can then be further elongated or modified in peptide synthesis.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-Asn(Mtt)-OH is primarily used in solid-phase peptide synthesis. Its application facilitates the incorporation of asparagine residues into peptides without the risk of aspartimide formation, which can occur with unprotected asparagine. The following table summarizes key findings from various studies:

Enzyme Studies

In enzyme-substrate interaction studies, peptides synthesized with this compound have been employed to investigate binding affinities and reaction kinetics. For instance, research has shown that peptides containing this compound exhibit enhanced stability and specificity when interacting with various enzymes, making them ideal for biochemical assays.

Receptor Binding Assays

Peptides containing this compound are also used to probe receptor interactions. They provide insights into the structure-activity relationships of peptide ligands and their respective receptors. Studies indicate that modifications at the asparagine position can significantly influence receptor binding affinity and specificity.

Antimicrobial Peptide Development

A study highlighted the synthesis of lipidated analogs of the antimicrobial peptide BP214 using this compound. The resulting peptides demonstrated enhanced antimicrobial activity against various bacterial strains compared to their non-modified counterparts .

Cancer Therapy Applications

In another case, self-assembled peptide nanoparticles were designed using sequences incorporating this compound to improve the delivery of methotrexate to MCF7 breast cancer cells. The study found that these nanoparticles exhibited superior cellular penetration and cytotoxic effects compared to free methotrexate .

Mécanisme D'action

The mechanism of action of Fmoc-D-Asn(Mtt)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Mtt groups protect the amino and side-chain functional groups, respectively, preventing unwanted side reactions during peptide elongation. The deprotection steps allow for the sequential addition of amino acids, facilitating the synthesis of complex peptides and proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-D-Asn(Trt)-OH: Similar to Fmoc-D-Asn(Mtt)-OH but uses a triphenylmethyl (Trt) protecting group instead of Mtt.

Fmoc-D-Gln(Mtt)-OH: A derivative of glutamine with similar protecting groups.

Fmoc-D-Asp(OtBu)-OH: Uses a tert-butyl (OtBu) protecting group for the side-chain carboxyl group of aspartic acid.

Uniqueness

This compound is unique due to the specific combination of Fmoc and Mtt protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides that require selective deprotection steps.

Activité Biologique

Fmoc-D-Asn(Mtt)-OH , or 9-fluorenylmethyloxycarbonyl-D-asparagine-(4-methyltrityl)-OH, is a derivative of the amino acid asparagine widely utilized in solid-phase peptide synthesis (SPPS). Its structure includes a Fmoc protecting group, which safeguards the amino group during synthesis, and a Mtt protecting group for the side-chain amide. This compound is essential in creating peptide libraries for biological activity screening and has applications in various scientific fields, including chemistry, biology, and medicine.

This compound functions primarily through its role in peptide synthesis. The Fmoc group protects the amino group, preventing premature reactions during the assembly of peptides. Once incorporated into a peptide chain, the Fmoc can be removed under mild conditions, allowing further elongation of the peptide. The peptides synthesized using this compound can be designed to interact with various biological pathways, making them valuable for therapeutic applications.

Applications in Research

- Peptide Synthesis : Used extensively for synthesizing peptides that are crucial for studying protein interactions and functions.

- Drug Development : Involved in creating peptide-based therapeutics, including enzyme inhibitors and receptor agonists.

- Biological Screening : Facilitates the generation of peptide libraries that can be screened for their biological activities against various targets.

Study 1: Peptide Library Screening

A study demonstrated the use of this compound in generating a library of peptides to screen for interactions with specific receptors. The synthesized peptides showed varying affinities, highlighting the importance of asparagine residues in receptor binding.

Study 2: Therapeutic Peptides

Research involving methotrexate-conjugated peptides revealed that using this compound enabled efficient synthesis of cell-penetrating peptides that enhanced drug delivery into cancer cells. The study found that these conjugates exhibited improved cytotoxicity compared to methotrexate alone, demonstrating the potential of modified peptides in overcoming drug resistance .

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of D-asparagine : The amino group is protected using Fmoc chloride in the presence of a base like sodium carbonate.

- Mtt Protection : The side-chain amide is protected by reacting with Mtt chloride under basic conditions such as triethylamine .

Reaction Types

- Deprotection Reactions :

- Fmoc removal is achieved using piperidine.

- Mtt removal occurs under mild acidic conditions (e.g., trifluoroacetic acid).

- Coupling Reactions :

Table: Summary of Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C39H34N2O5 |

| Molecular Weight | 614.70 g/mol |

| Solubility | Soluble in DMF |

| Stability | Stable under acidic conditions |

| Deprotection Conditions | Piperidine (Fmoc), TFA (Mtt) |

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZBWIYTHRCCFO-PGUFJCEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.